4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene

Catalog No.
S13311717
CAS No.
M.F
C8H3F7O
M. Wt
248.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)b...

Product Name

4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene

IUPAC Name

4-fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene

Molecular Formula

C8H3F7O

Molecular Weight

248.10 g/mol

InChI

InChI=1S/C8H3F7O/c9-4-1-2-6(16-8(13,14)15)5(3-4)7(10,11)12/h1-3H

InChI Key

OGXZHDPKZBDIKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)OC(F)(F)F

4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene is an aromatic compound featuring a benzene ring substituted with both fluorine and trifluoromethyl groups. This compound is notable for its unique structure, which combines electronegative fluorine atoms with highly lipophilic trifluoromethyl groups, resulting in distinctive chemical and physical properties. The molecular formula for this compound is C8H3F7O\text{C}_8\text{H}_3\text{F}_7\text{O}, and it has a molecular weight of approximately 248.10 g/mol.

  • Oxidation: The compound can be oxidized using strong oxidizing agents, leading to products such as carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, yielding alcohols or alkanes.
  • Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups may be replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
  • Substitution: Cesium fluoride for nucleophilic substitution, with various electrophiles for electrophilic substitution.

Research into the biological activity of 4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene indicates potential interactions with biomolecules. The presence of fluorine and trifluoromethyl groups may enhance the compound's binding affinity to specific molecular targets, such as enzymes or receptors. These interactions could lead to inhibition or activation of biological pathways, making it a candidate for further exploration in medicinal chemistry.

The synthesis of 4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene typically involves:

  • Nucleophilic Aromatic Substitution: A common method where a fluorine atom is introduced to the benzene ring using a fluorinating agent like cesium fluoride. The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide under controlled reaction conditions.
  • Industrial Production: Large-scale production may involve optimizing reaction conditions to ensure high yield and purity, utilizing efficient fluorinating and trifluoromethylating agents.

4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene has several applications across various fields:

  • Chemistry: Serves as a building block in the synthesis of more complex organic molecules.
  • Biology: Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine: Explored for possible applications in drug development and as a pharmacophore in medicinal chemistry.
  • Industry: Used in producing specialty chemicals and materials with unique properties.

The interaction studies of 4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene focus on its binding mechanisms with molecular targets. The unique combination of fluorine and trifluoromethyl groups contributes to its enhanced lipophilicity, which may facilitate better membrane permeability and interaction with biological systems. Detailed studies are essential to fully understand its pharmacodynamics and potential therapeutic applications.

Similar Compounds

  • 4-Fluoro-1-(trifluoromethyl)benzene
  • 4-Fluoro-1-(trifluoromethoxy)benzene
  • 1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene

Uniqueness

4-Fluoro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups on the benzene ring. This structural configuration imparts distinct chemical properties such as increased lipophilicity, stability, and potential reactivity compared to similar compounds. The combination enhances its utility in various applications, particularly in medicinal chemistry and materials science .

XLogP3

4.1

Hydrogen Bond Acceptor Count

8

Exact Mass

248.00721185 g/mol

Monoisotopic Mass

248.00721185 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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